molecular formula C17H20N2O4S B13367270 2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide

2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B13367270
M. Wt: 348.4 g/mol
InChI Key: UAYZXTUMVFTJFA-UHFFFAOYSA-N
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Description

2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a sulfonyl group and an isopropyl group

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C17H20N2O4S/c1-11(2)12-8-9-15(23-3)16(10-12)24(21,22)19-14-7-5-4-6-13(14)17(18)20/h4-11,19H,1-3H3,(H2,18,20)

InChI Key

UAYZXTUMVFTJFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide typically involves the condensation of a benzoic acid derivative with an amine in the presence of a sulfonylating agent. One common method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid, such as ZrCl4, under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives often involves the direct condensation of carboxylic acids and amines at high temperatures. for functionalized molecules, milder conditions such as those involving ultrasonic irradiation and green catalysts are preferred .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzamide core can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropyl and methoxy groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for medicinal chemistry research.

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